Diethyl 1,3-acetonedicarboxylate
Overview
Description
It is a clear, colorless to pale yellow liquid that is slightly soluble in water but soluble in organic solvents like chloroform and ethyl acetate . This compound is widely used in organic synthesis due to its versatile reactivity and ability to form various derivatives.
Mechanism of Action
Target of Action
Diethyl 1,3-acetonedicarboxylate (DEAD) is a versatile compound used in organic synthesis. It primarily targets various organic compounds to facilitate the formation of complex structures . It has been used in the synthesis of novel pyrido[4,3,2-de]quinoline, isoquinolino[6,5,4,3-cde]quinoline, and pyrazomycin .
Mode of Action
DEAD interacts with its targets through chemical reactions. For instance, it reacts with 2-hydroxybenzylideneindenediones in a base-catalyzed reaction, providing a protocol for the synthesis of natural product-inspired fluorenone-fused coumarins . This process resembles a combination of domino Michael–intramolecular Knoevenagel–aromatization–lactonization reactions in a single step .
Biochemical Pathways
Dead has been used in the weiss-cook condensation reaction with various 1,2-dicarbonyl compounds, either at acidic or alkaline ph, to form cis-bicyclo[330]octane-3,7-dione derivatives . DEAD also undergoes self-condensation in the presence of ethyl chloroacetate and magnesium to furnish dihydroxy-homophthalate derivatives .
Pharmacokinetics
Its physical properties, such as its boiling point (250 °c) and density (1113 g/mL at 25 °C), have been documented .
Result of Action
The action of DEAD results in the synthesis of various complex organic compounds. For example, it has been used as a starting reagent in the synthesis of (±)-thienamycin, a potent β-lactam antibiotic . It also facilitates the synthesis of fluorenone-fused coumarins .
Action Environment
The action of DEAD is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the reaction of DEAD with 2-hydroxybenzylideneindenediones was carried out in refluxing ethanol at 70 °C . The presence of a base catalyst, such as DMAP or Cs2CO3, significantly influences the yield of the reaction .
Biochemical Analysis
Biochemical Properties
Diethyl 1,3-acetonedicarboxylate plays a significant role in biochemical reactions, particularly in the synthesis of complex organic molecules. It is used as a starting material in the synthesis of pyrido[4,3,2-de]quinoline, isoquinolino[6,5,4,3-cde]quinoline, and pyrazomycin . These compounds are crucial in various biochemical pathways and have applications in medicinal chemistry. This compound interacts with enzymes such as β-lactamase during the synthesis of β-lactam antibiotics like thienamycin . The nature of these interactions involves the formation of intermediate compounds that facilitate the synthesis of the final product.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect membrane protein stability, which is crucial for maintaining cellular functions such as signal transduction and material transport . The compound’s impact on gene expression and cellular metabolism is linked to its role in the synthesis of bioactive molecules that can modulate these processes. For instance, the synthesis of β-lactam antibiotics using this compound can lead to changes in bacterial cell wall synthesis, ultimately affecting bacterial growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules, including enzymes and proteins. The compound acts as a substrate for enzymes involved in the synthesis of complex organic molecules. During these reactions, this compound undergoes chemical transformations that result in the formation of intermediate compounds. These intermediates then interact with other biomolecules to produce the final product . Additionally, this compound can inhibit or activate specific enzymes, thereby modulating biochemical pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to moisture . Long-term studies have shown that this compound can have sustained effects on cellular functions, particularly in in vitro studies involving bacterial cultures . The degradation products of this compound can also influence its long-term effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively participate in biochemical reactions without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis of bioactive molecules. The compound interacts with enzymes such as β-lactamase and other cofactors that facilitate its conversion into intermediate compounds . These intermediates then participate in further biochemical reactions, leading to the production of final bioactive molecules. The metabolic flux and levels of metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can localize to specific compartments, where it participates in biochemical reactions. The localization and accumulation of the compound can influence its activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its participation in biochemical reactions and interactions with other biomolecules. The subcellular distribution of this compound can also influence its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyl 1,3-acetonedicarboxylate is typically synthesized through the esterification of 1,3-acetonedicarboxylic acid with ethanol in the presence of an acid catalyst . The reaction involves heating the acid and ethanol mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar esterification processes but with optimized conditions for higher yields and purity. The reaction is carried out in large reactors with continuous monitoring of temperature and pH to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Diethyl 1,3-acetonedicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyl 3-oxoglutarate.
Reduction: Reduction reactions can convert it into diethyl 3-hydroxyglutarate.
Substitution: It participates in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various esters, alcohols, and substituted derivatives that are useful intermediates in organic synthesis .
Scientific Research Applications
Diethyl 1,3-acetonedicarboxylate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dimethyl 1,3-acetonedicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.
Diethyl malonate: Another diethyl ester but with a different carbon skeleton.
Ethyl acetoacetate: Contains a keto group and an ester group but differs in its carbon chain length.
Uniqueness: Diethyl 1,3-acetonedicarboxylate is unique due to its ability to form a wide range of derivatives through various chemical reactions. Its versatility in organic synthesis makes it a valuable compound in both academic and industrial research .
Properties
IUPAC Name |
diethyl 3-oxopentanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-3-13-8(11)5-7(10)6-9(12)14-4-2/h3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSANYRMTSBBUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CC(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059317 | |
Record name | Diethyl 3-oxoglutarate | |
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Molecular Weight |
202.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | Diethyl 1,3-acetonedicarboxylate | |
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CAS No. |
105-50-0 | |
Record name | Diethyl 1,3-acetonedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=105-50-0 | |
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Record name | Diethyl acetonedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105500 | |
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Record name | Diethyl 1,3-acetonedicarboxylate | |
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Record name | Pentanedioic acid, 3-oxo-, 1,5-diethyl ester | |
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Record name | Diethyl 3-oxoglutarate | |
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Record name | Diethyl 3-oxoglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.003 | |
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Record name | DIETHYL ACETONEDICARBOXYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of diethyl 1,3-acetonedicarboxylate in organic synthesis?
A: this compound is a β-keto ester, possessing both a ketone and ester functional group. This unique arrangement makes it a valuable synthon in organic chemistry due to its ability to undergo a wide range of reactions, including alkylations, condensations, and cyclizations. [, , , ]
Q2: How does this compound facilitate the synthesis of fluorenone-fused coumarins?
A: As demonstrated in one study [], this compound reacts with 2-hydroxybenzylidene indenediones in a base-catalyzed domino reaction. This reaction sequence involves a Michael addition, intramolecular Knoevenagel condensation, aromatization, and lactonization, ultimately yielding the desired fluorenone-fused coumarin structures.
Q3: Can you provide an example of this compound being used to synthesize heterocyclic compounds?
A: Absolutely. Researchers have successfully employed this compound to construct various nitrogen-containing heterocycles. For instance, its reaction with ortho-substituted aryl azides leads to the formation of 1,2,3-triazolo[1,5-a]quinolines, -[1,7]naphthyridines, and -benzo[1,5]diazepines. [] This highlights the versatility of this compound in accessing diverse chemical scaffolds.
Q4: Are there specific reaction conditions that favor the use of this compound in synthesis?
A: While this compound can react under various conditions, certain reactions benefit from specific catalysts. For example, the synthesis of fluorenone-fused coumarins from this compound and 2-hydroxybenzylidene indenediones proceeds most efficiently in the presence of 4-Dimethylaminopyridine (DMAP) as a catalyst. []
Q5: Beyond heterocycles, what other classes of compounds can be synthesized using this compound?
A: this compound acts as a precursor in synthesizing diverse molecules. One study [] details its use in creating uracil-containing precursors for cylindrospermopsin alkaloids, highlighting its potential in natural product synthesis.
Q6: What analytical techniques are commonly used to characterize compounds derived from this compound?
A: Synthesized compounds are typically characterized using a combination of spectroscopic and analytical techniques. This includes infrared spectroscopy (IR), nuclear magnetic resonance spectroscopy (NMR), and mass spectrometry (MS) to confirm the structure and purity of the synthesized molecules. []
Q7: Have there been any notable errors or unexpected findings in research involving this compound?
A: Interestingly, a historical study revisited Carl Bosch’s PhD thesis, which involved the reaction of this compound with 2-bromoacetophenone. [] The original work misidentified the reaction product; subsequent analysis revealed that instead of the anticipated cyclohexenone derivative, a highly functionalized α,β-unsaturated cyclopentenone derivative was formed. This underscores the importance of careful structural elucidation in chemical synthesis.
Q8: Are there any alternative reagents to this compound in certain reactions?
A: While this compound offers versatility, alternative β-keto esters or 1,3-dicarbonyl compounds might be explored depending on the specific synthetic target and reaction conditions. []
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